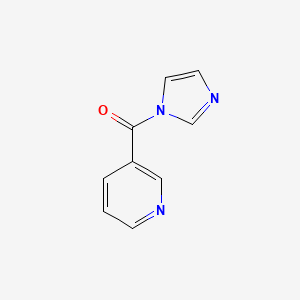
6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method uses the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method allows for the precipitation of pure products after only 5 to 10 minutes of reaction time . The reaction conditions are optimized to tolerate a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives, resulting in high yields and purities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may act by inhibiting a particular enzyme or binding to a receptor to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-5-carboxamidouracil: A precursor for the synthesis of 8-substituted xanthines.
2-Methyl-5-ethylpyridine: Used in the synthesis of nicotinic acid and its derivatives.
2-(4-oxo-4H-benzo[e][1,3]thiazin-2-yl)-N-phenylacetamide: A compound synthesized via cyanoacetylation of amines.
Uniqueness
6-Amino-5-(2-methylpropyl)-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid is unique due to its specific structural features and potential applications. Its sulfur-containing pyrimidine ring distinguishes it from other similar compounds and may contribute to its unique biological activities and chemical reactivity.
Propiedades
Número CAS |
13164-82-4 |
|---|---|
Fórmula molecular |
C9H13N3O2S |
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
4-amino-5-(2-methylpropyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2S/c1-4(2)3-5-6(8(13)14)11-9(15)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,15) |
Clave InChI |
ZIZRJWKFRFAOCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(NC(=S)N=C1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


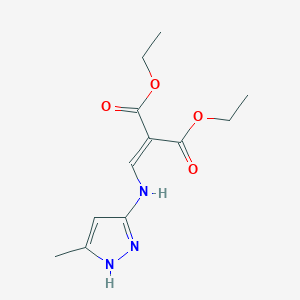
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)


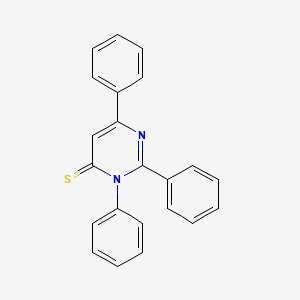
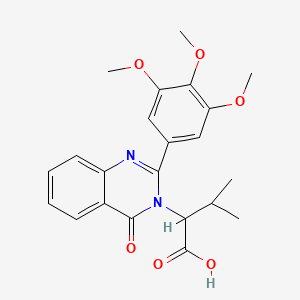
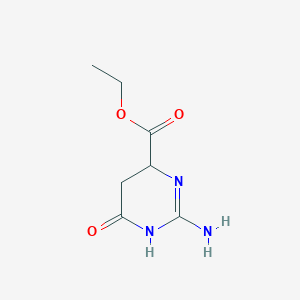


![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)
